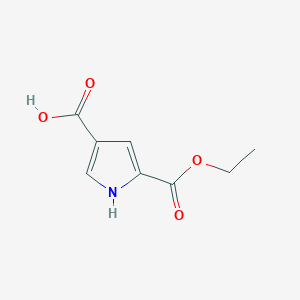

5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through an esterification reaction, where the pyrrole derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group at position 3 is resistant to further oxidation under mild conditions, but the ethoxycarbonyl group can undergo selective transformations:

Reduction Reactions

The ethoxycarbonyl group can be reduced to primary alcohols or amines:

-

LiAlH₄-mediated reduction converts the ethoxycarbonyl group (–COOEt) to –CH₂OH.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in substituents without affecting the pyrrole core .

Table 2: Reduction Pathways

Substitution and Functionalization

The carboxylic acid group participates in condensation and coupling reactions:

-

Amide formation : Reaction with SOCl₂ followed by amines yields carboxamides, as seen in the synthesis of antimicrobial agents .

-

Esterification : The –COOH group can be esterified with alcohols under acidic conditions (e.g., H₂SO₄) .

Table 3: Substitution Reactions

Comparative Reactivity with Structural Analogs

The positioning of substituents significantly impacts reactivity:

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid is primarily utilized in the synthesis of various pyrrole derivatives, which are known for their diverse pharmacological properties. Pyrroles have been associated with several biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrrole exhibit significant antibacterial and antifungal properties. A study synthesized a series of novel derivatives based on this compound, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The introduction of functional groups, such as methoxy groups, was found to enhance antimicrobial efficacy .

Antimicrobial Applications

The antimicrobial potential of this compound and its derivatives has been highlighted in several studies:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 17 |

These results suggest that the synthesized compounds can serve as templates for developing new antimicrobial agents, which is crucial given the rising resistance to existing antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several key reactions:

- Cyclization : The initial formation of the pyrrole ring through cyclization reactions.

- Hydrolysis and Decarboxylation : These steps are essential for modifying the carboxylic acid groups.

- Vilsmeier–Haack Formylation : This reaction introduces aldehyde functionalities that can be further modified to enhance biological activity.

The synthetic pathway allows for the introduction of various substituents that can significantly alter the compound's properties and its biological effectiveness .

Case Studies and Research Findings

Numerous case studies have documented the synthesis and application of derivatives derived from this compound:

- A study demonstrated the synthesis of multiple derivatives with varying substituents, showcasing their potential as effective antimicrobial agents. The results indicated a direct correlation between structural modifications and biological activity, underscoring the importance of chemical diversity in drug design .

- Another research paper focused on the pharmacological evaluation of these compounds, revealing promising results in terms of safety profiles and therapeutic indices, which are critical for drug development .

Mecanismo De Acción

The mechanism of action of 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 3-position.

5-(ethoxycarbonyl)-2H-pyrrole-3-carboxylic acid: Similar structure but with a different hydrogen placement on the nitrogen atom.

Uniqueness

5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific functional groups and their positions on the pyrrole ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Synthesis

This compound features a pyrrole ring substituted with an ethoxycarbonyl group and a carboxylic acid group. The synthesis typically involves the reaction of ethyl 3-oxobutanoate with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A study evaluating various pyrrole compounds found that certain derivatives exhibited significant antibacterial and antifungal activities. Specifically, compounds related to this structure demonstrated effectiveness against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 | 18 |

| Related Compound A | 20 | 22 |

| Related Compound B | 12 | 16 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Data

| Compound | AChE Inhibition IC50 (µM) | MAO Inhibition IC50 (µM) |

|---|---|---|

| This compound | 25 | 30 |

| Standard Drug (Donepezil) | 10 | - |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in neurotransmission, thereby modulating synaptic activity.

- Enzyme Interaction : By inhibiting AChE and MAO, it can increase levels of neurotransmitters like acetylcholine and serotonin, which are crucial for cognitive function.

Case Studies

In a recent case study involving a series of pyrrole derivatives, researchers synthesized multiple analogs of this compound and evaluated their biological activities. The study found that modifications to the ethoxy group significantly influenced both antimicrobial and enzyme inhibitory properties. For instance, altering the length or branching of the ethoxy group enhanced antibacterial activity while maintaining low toxicity profiles .

Propiedades

IUPAC Name |

5-ethoxycarbonyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)6-3-5(4-9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZIOLWMBUEIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676613 | |

| Record name | 5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-83-4 | |

| Record name | 2-Ethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.